[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Description
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide (CAS: 933782-32-2) is a chiral sulfonamide derivative featuring a binaphthyl backbone. Its molecular formula is C₂₇H₂₂N₂O₂S (MW: 438.50), and it is stored at 2–8°C under inert, dark conditions to prevent degradation . This compound is exclusively used in research settings, particularly in asymmetric catalysis and chiral ligand design due to its rigid, enantiopure structure .
Properties
IUPAC Name |
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFDVMJNPTVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2’-Amino-1,1’-binaphthalen-2-ol, which serves as the core structure.
Sulfonamide Formation: The amino group of (S)-2’-Amino-1,1’-binaphthalen-2-ol is reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Asymmetric Synthesis
One of the prominent applications of this compound lies in its role as a chiral ligand in asymmetric synthesis. The compound is derived from binaphthyl structures, which are known for their ability to induce chirality in reactions.
Case Studies
-
Catalysis in Amino Acid Synthesis :
- The compound has been utilized as a catalyst in the asymmetric synthesis of unnatural α-alkyl amino acids through phase-transfer catalysis (PTC). The use of [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide allows for high enantioselectivity, making it a valuable tool in the synthesis of pharmaceuticals that require specific stereochemistry .
- Synthesis of Chiral Compounds :
Biological Applications
The compound's biological activity has also been investigated, particularly its potential as an anti-cancer agent. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Research Findings
- Cytotoxicity Studies : Research indicated that derivatives of this compound can inhibit cell proliferation in specific cancer types. This opens avenues for further exploration into its use as a therapeutic agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide involves its interaction with molecular targets through its amino and sulfonamide functional groups. These interactions can lead to the formation of stable complexes with metal ions, which are essential in catalytic processes. The compound’s chiral nature allows it to induce asymmetry in chemical reactions, making it a valuable tool in enantioselective synthesis.
Comparison with Similar Compounds
Enantiomeric Pair: [(R)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
- CAS : 512170-32-0
- Molecular Formula : C₂₇H₂₂N₂O₂S (MW: 438.54)
- Key Differences :
- The R-enantiomer shares identical molecular weight and functional groups but exhibits inverted stereochemistry at the binaphthyl core.
- Both enantiomers are available at 98% purity but differ in applications depending on the required stereoselectivity in reactions (e.g., asymmetric catalysis) .
- Safety Profile : Both compounds carry H315-H319-H335 hazards (skin/eye irritation, respiratory irritation) .
N-(2′-Hydroxy-[1,1′-biphenyl]-2-yl)-4-methylbenzenesulfonamide (Compound 31)
- Structural Difference: Replaces the amino group with a hydroxy group on the biphenyl scaffold.
- Physicochemical Properties :
- Functional Impact: The hydroxy group enhances fluorescence but reduces nucleophilicity compared to the amino group in the target compound.
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
Binaphthyl Derivatives with Methoxy/Triflate Groups
- Examples :
- (R)-2'-Methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate (CAS: N/A)
- (R)-N-Benzyl-2'-methoxy-[1,1'-binaphthalen]-2-amine (CAS: N/A)
- Key Differences :
Thiourea-Binaphthyl Derivatives
- Example: N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea
- Structural Difference : Replaces sulfonamide with thiourea and adds trifluoromethyl groups.
- Applications : Thiourea motifs improve anion-binding capacity, whereas the target compound’s sulfonamide is better suited for metal coordination .
Comparative Data Table
Research Implications
- Chiral Resolution : The target compound’s enantiomeric pair (S/R) enables precise control in asymmetric reactions, such as Buchwald-Hartwig aminations, where steric bulk and chirality dictate selectivity .
- Ligand Design: Compared to methoxy- or triflate-containing binaphthyls, the amino-sulfonamide group offers dual hydrogen-bonding sites, enhancing substrate binding in catalytic cycles .
- Safety vs. Reactivity : While azide derivatives (e.g., ) are highly reactive, the target compound balances stability and functionality for sustained use in synthetic workflows.
Biological Activity
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide, known by its CAS number 933782-32-2, is a sulfonamide compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C27H22N2O2S
- Molar Mass : 438.54 g/mol
- Storage Conditions : Store at room temperature in a dry environment.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can act on the central nervous system (CNS) and may exhibit anti-inflammatory and analgesic properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of sulfonamide derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis | |
| HeLa | 15.0 | Inhibition of cell cycle progression |
CNS Activity
Patents have highlighted the potential use of this compound for treating CNS disorders. The arylsulfonamide structure is believed to modulate neurotransmitter systems, which could be beneficial in conditions like depression and anxiety .
Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was administered to mice bearing xenografts of human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals .
Safety and Toxicology
While the compound exhibits significant biological activity, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, this compound shows low toxicity profiles with no major adverse effects reported .
Q & A
Q. What are the established synthetic routes for (S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
The compound is synthesized via sulfonylation of (S)-1,1′-binaphthyl-2,2′-diamine with 4-methylbenzenesulfonyl chloride. Key steps include:
- Substrate preparation : Use of high-purity (S)-1,1′-binaphthyl-2,2′-diamine (≥99% enantiomeric excess) to ensure chiral fidelity .
- Reaction conditions : Typically conducted in anhydrous dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl. Reaction progress is monitored via TLC (Rf ~0.5–0.6 in hexane/ethyl acetate) .
- Purification : Flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields the product as a white solid (62–70% yield). Purity is confirmed by HPLC (e.g., >98% area at 254 nm) .
Q. How is the enantiomeric purity of this compound validated in academic research?
Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). Retention times and peak areas are compared against racemic standards. For example, (S)-enantiomers typically show a retention time of 12.3 min under isocratic elution (hexane:isopropanol = 90:10) . Complementary methods include:
- Circular dichroism (CD) spectroscopy : Characteristic Cotton effects at 250–300 nm confirm absolute configuration .
- X-ray crystallography : Resolves axial chirality in single crystals (e.g., C–C bond angles of 120–125° in the binaphthyl core) .
Q. What are the stability considerations for handling this sulfonamide derivative?
The compound is sensitive to light and moisture. Key storage protocols include:
- Temperature : Store at –20°C under nitrogen to prevent decomposition .
- Decomposition signs : Yellowing indicates oxidation; ¹H NMR (DMSO-d₆) monitoring for sulfonamide proton shifts (δ 10.2–10.8 ppm) detects degradation .
Advanced Research Questions
Q. How does this compound perform as a chiral ligand in asymmetric catalysis?
The binaphthyl core and sulfonamide group enable axial chirality transfer in catalytic systems. For example:
- Aldol reactions : When immobilized on cross-linked polystyrene, it achieves 93% enantiomeric excess (ee) in solvent-free aldol reactions between cyclohexanone and 4-nitrobenzaldehyde .
- Mechanistic role : The sulfonamide NH group participates in hydrogen bonding with substrates, as shown by DFT calculations (e.g., ΔG‡ reduction of 2.8 kcal/mol compared to non-sulfonamide analogs) .
Q. What analytical strategies resolve contradictions in enantioselectivity data across different catalytic systems?
Discrepancies arise from steric and electronic ligand effects. For example:
- Steric bulk : Substituting 4-methylbenzenesulfonamide with bulkier groups (e.g., 3,5-dimethylbenzenesulfonamide) increases diastereoselectivity (from 80% to 100%) in malonamide cyclizations .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance enantioselectivity by stabilizing transition-state dipole interactions (up to 90% ee vs. 70% in toluene) .
Q. How can computational modeling guide the design of derivatives for improved catalytic performance?
Molecular dynamics (MD) and density functional theory (DFT) simulations predict:
- Ligand-substrate interactions : The binaphthyl dihedral angle (θ = 65–70°) optimizes π-π stacking with aromatic aldehydes .
- Electronic tuning : Electron-withdrawing substituents (e.g., –NO₂) on the sulfonamide increase Lewis acidity, improving turnover frequency (TOF) by 30% in allylation reactions .
Methodological Tables
Q. Table 1. Comparative Enantioselectivity in Catalytic Applications
Q. Table 2. Stability Assessment Under Storage Conditions
| Condition | Timeframe | Purity Loss (%) | Analytical Method | Reference |
|---|---|---|---|---|
| Ambient (air) | 7 days | 15 | ¹H NMR | |
| –20°C (N₂ atmosphere) | 6 months | <2 | HPLC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
